
N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide, also known as MPSP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the sulfonamide class of drugs, which are known for their diverse biological activities. MPSP has been shown to have anti-inflammatory, analgesic, and antitumor properties, making it an attractive target for drug development.
Mecanismo De Acción
The mechanism of action of N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide involves the inhibition of various enzymes and receptors. N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of pro-inflammatory prostaglandins. N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide also modulates the activity of the opioid and cannabinoid receptors, which are involved in pain perception. Additionally, N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide induces apoptosis and inhibits cell proliferation by modulating the activity of various signaling pathways.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide also reduces the activity of COX-2, leading to a decrease in the production of pro-inflammatory prostaglandins. Additionally, N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide modulates the activity of the opioid and cannabinoid receptors, leading to a decrease in pain perception. N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has several advantages for lab experiments. It has been extensively studied for its potential therapeutic applications, making it an attractive target for drug development. Additionally, N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has been shown to have diverse biological activities, making it a useful tool for studying various disease conditions. However, there are also some limitations to using N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide in lab experiments. The synthesis of N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide is complex and requires several steps, which can be time-consuming and expensive. Additionally, the effects of N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide on different cell types and tissues may vary, making it important to carefully select the appropriate experimental model.
Direcciones Futuras
There are several future directions for the study of N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide. One potential direction is the development of N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide-based drugs for the treatment of various disease conditions. N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has been shown to have anti-inflammatory, analgesic, and antitumor properties, making it a promising candidate for drug development. Another potential direction is the study of the molecular mechanisms underlying the biological activities of N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide. Further research is needed to fully understand the mechanisms of action of N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide and how it modulates various signaling pathways. Additionally, the effects of N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide on different cell types and tissues should be further investigated to determine its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide involves several steps, including the reaction of 2-methoxybenzaldehyde with ethyl 4-aminobenzoate to form the intermediate 2-methoxybenzyl 4-aminobenzoate. This intermediate is then reacted with N-phenethylsulfonamide and trifluoroacetic acid to produce N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide. The overall yield of this synthesis method is approximately 50%.
Aplicaciones Científicas De Investigación
N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has also been shown to have analgesic effects by modulating the activity of the opioid and cannabinoid receptors. Additionally, N-(2-methoxybenzyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has been shown to have antitumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-[4-(2-phenylethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-31-24-10-6-5-9-22(24)19-26-25(28)16-13-21-11-14-23(15-12-21)32(29,30)27-18-17-20-7-3-2-4-8-20/h2-12,14-15,27H,13,16-19H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNHIFXHHICWNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

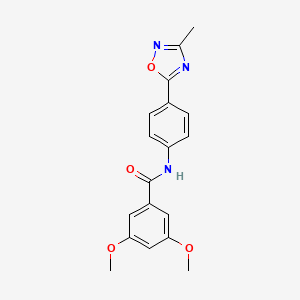
![N-(3-chloro-4-methoxyphenyl)-N'-[(4-chlorophenyl)methyl]ethanediamide](/img/structure/B7709329.png)

![3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide](/img/structure/B7709339.png)
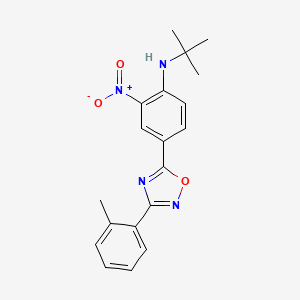
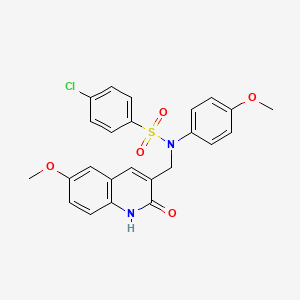

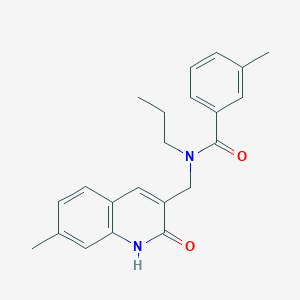
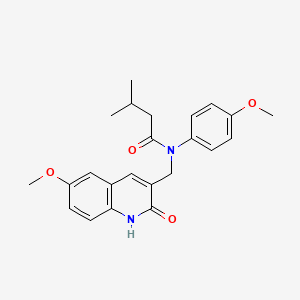

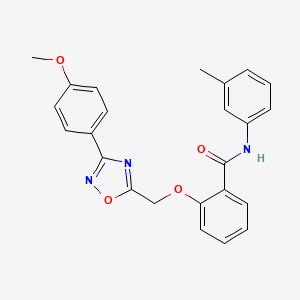
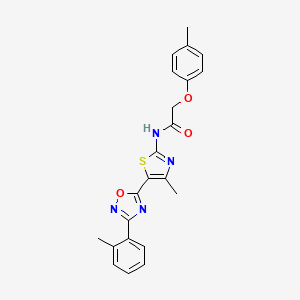
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7709430.png)
